molecular formula C17H10Cl2N4O2 B13821628 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dimethoxyanilino)- CAS No. 35727-98-1

1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dimethoxyanilino)-

Cat. No.: B13821628
CAS No.: 35727-98-1
M. Wt: 373.2 g/mol
InChI Key: JIFDJCNWIJUBKY-UHFFFAOYSA-N
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Description

1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dimethoxyanilino)- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dimethoxyanilino)- typically involves multi-step organic reactions. The starting materials often include 1,3,5-benzenetricarbonitrile and 3,4-dimethoxyaniline. The reaction conditions may involve the use of chlorinating agents and catalysts to introduce the dichloro groups and facilitate the coupling of the aniline derivative .

Chemical Reactions Analysis

1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dimethoxyanilino)- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dimethoxyanilino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dimethoxyanilino)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, the nitrile groups can participate in hydrogen bonding, while the chloro and methoxy groups can influence the compound’s lipophilicity and binding affinity .

Comparison with Similar Compounds

1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dimethoxyanilino)- can be compared with other similar compounds such as:

    1,3,5-Benzenetricarbonitrile: Lacks the dichloro and anilino groups, making it less complex and potentially less versatile.

    2,4,6-Trichloro-1,3,5-benzenetricarbonitrile: Contains additional chloro groups, which may alter its reactivity and applications.

    1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl-:

Properties

CAS No.

35727-98-1

Molecular Formula

C17H10Cl2N4O2

Molecular Weight

373.2 g/mol

IUPAC Name

2,4-dichloro-6-(3,4-dimethoxyanilino)benzene-1,3,5-tricarbonitrile

InChI

InChI=1S/C17H10Cl2N4O2/c1-24-13-4-3-9(5-14(13)25-2)23-17-11(7-21)15(18)10(6-20)16(19)12(17)8-22/h3-5,23H,1-2H3

InChI Key

JIFDJCNWIJUBKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N)OC

Origin of Product

United States

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